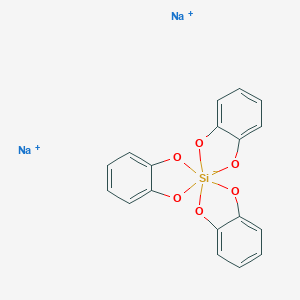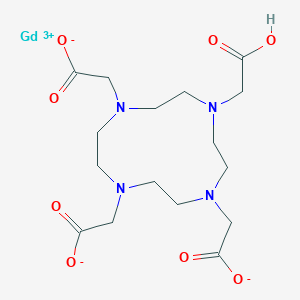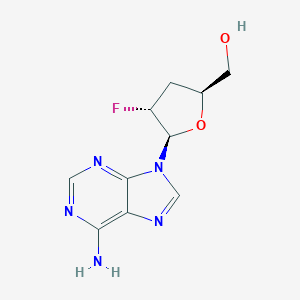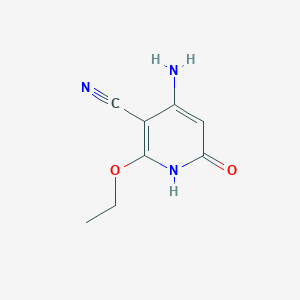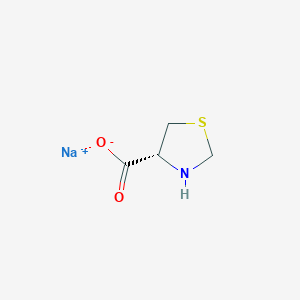
Sodium (R)-thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (R)-thiazolidine-4-carboxylate, also known as cysteine sulfinate, is a naturally occurring compound that has been extensively studied for its potential therapeutic applications. This molecule is a derivative of cysteine, an amino acid that plays a crucial role in many biological processes. Sodium (R)-thiazolidine-4-carboxylate has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Sodium (R)-thiazolidine-4-carboxylate is complex and involves multiple pathways. This molecule can act as a direct antioxidant, scavenging free radicals and reducing oxidative stress. It can also modulate the activity of various enzymes involved in redox signaling, including glutathione peroxidase and superoxide dismutase. In addition, Sodium (R)-thiazolidine-4-carboxylate has been shown to activate the Nrf2 pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Efectos Bioquímicos Y Fisiológicos
Sodium (R)-thiazolidine-4-carboxylate has a wide range of biochemical and physiological effects, including its role in antioxidant defense, anti-inflammatory effects, and neuroprotective properties. Research has shown that this molecule can scavenge free radicals, reduce oxidative stress, and modulate inflammatory responses in various cell types. In addition, Sodium (R)-thiazolidine-4-carboxylate has been shown to have a protective effect on neuronal cells, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Sodium (R)-thiazolidine-4-carboxylate in lab experiments is its well-established safety profile. This molecule has been extensively studied and has been shown to be non-toxic at therapeutic doses. In addition, Sodium (R)-thiazolidine-4-carboxylate is relatively easy to synthesize and purify, making it a convenient molecule for use in research.
One limitation of using Sodium (R)-thiazolidine-4-carboxylate in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer the molecule in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of Sodium (R)-thiazolidine-4-carboxylate and its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on Sodium (R)-thiazolidine-4-carboxylate. One promising avenue is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of Sodium (R)-thiazolidine-4-carboxylate and its potential role in modulating redox signaling pathways. Finally, there is a need for further investigation into the pharmacokinetics and pharmacodynamics of Sodium (R)-thiazolidine-4-carboxylate, including its bioavailability and metabolism in vivo.
Métodos De Síntesis
Sodium (R)-thiazolidine-4-carboxylate can be synthesized through several methods, including the reaction of Sodium (R)-thiazolidine-4-carboxylate with formaldehyde and sodium bisulfite, or by the reaction of Sodium (R)-thiazolidine-4-carboxylate with thionyl chloride followed by reaction with sodium hydroxide. The purity and yield of the final product can be optimized by careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
Sodium (R)-thiazolidine-4-carboxylate has been extensively studied for its potential therapeutic applications, including its role in antioxidant defense, anti-inflammatory effects, and neuroprotective properties. Research has shown that this molecule can scavenge free radicals, reduce oxidative stress, and modulate inflammatory responses in various cell types.
Propiedades
Número CAS |
100208-30-8 |
|---|---|
Nombre del producto |
Sodium (R)-thiazolidine-4-carboxylate |
Fórmula molecular |
C4H6NNaO2S |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
sodium;(4R)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C4H7NO2S.Na/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
Clave InChI |
YWLXEQKAKDKVBQ-DFWYDOINSA-M |
SMILES isomérico |
C1[C@H](NCS1)C(=O)[O-].[Na+] |
SMILES |
C1C(NCS1)C(=O)[O-].[Na+] |
SMILES canónico |
C1C(NCS1)C(=O)[O-].[Na+] |
Otros números CAS |
100208-30-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



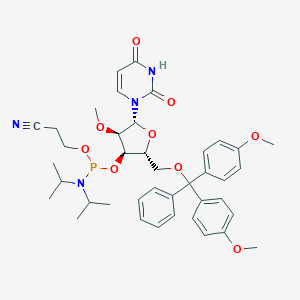
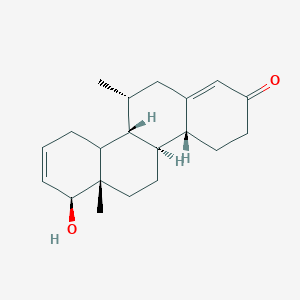
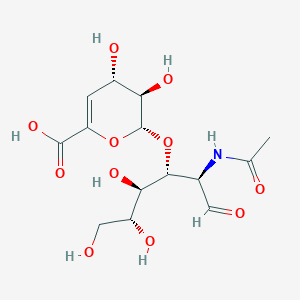
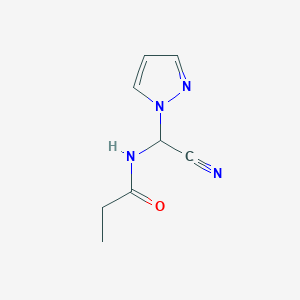
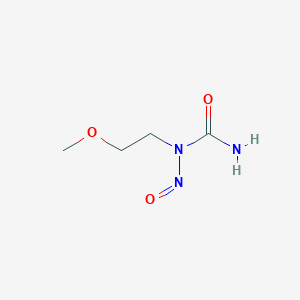
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
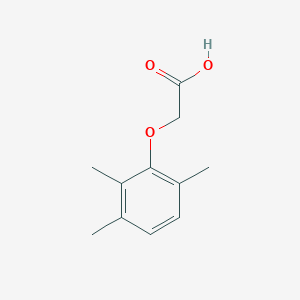
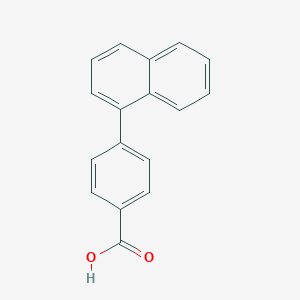
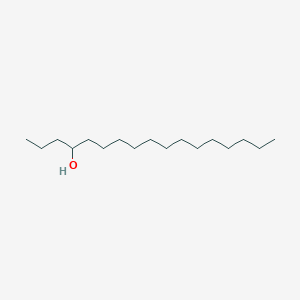
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
